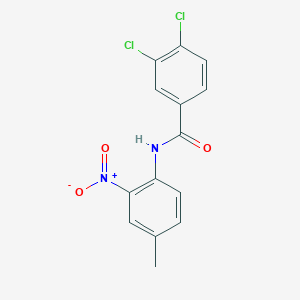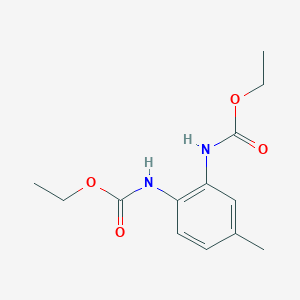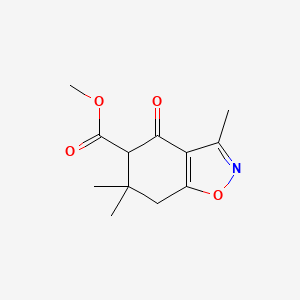![molecular formula C23H20ClNO5 B5177163 methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate](/img/structure/B5177163.png)
methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate, also known as MCB-613, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzoate esters and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
Methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate exerts its effects by targeting the transcription factor PGC-1α and activating the AMPK pathway. PGC-1α is a key regulator of mitochondrial biogenesis and oxidative metabolism, and its inhibition has been shown to reduce tumor growth. methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate binds to the ligand-binding domain of PGC-1α and induces conformational changes that inhibit its transcriptional activity.
The activation of the AMPK pathway by methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate involves the phosphorylation of AMPK and its downstream targets, which leads to increased glucose uptake and fatty acid oxidation. This results in improved glucose homeostasis and reduced body weight.
Biochemical and Physiological Effects:
methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate has been found to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, improved glucose homeostasis, and reduced body weight. These effects are mediated by the inhibition of PGC-1α and activation of the AMPK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its specificity for PGC-1α, which reduces the potential for off-target effects.
One of the limitations of using methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate in lab experiments is its relatively high cost compared to other compounds. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate. One direction is to further explore its potential therapeutic applications in cancer, diabetes, and obesity. Another direction is to investigate its mechanism of action in more detail, including its effects on other signaling pathways and transcription factors.
Additional future directions include the development of more efficient synthesis methods for methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate, the optimization of its pharmacokinetic properties, and the evaluation of its safety and toxicity in preclinical models.
Conclusion:
In conclusion, methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PGC-1α and activation of the AMPK pathway, which leads to various biochemical and physiological effects. While methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the study of methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate involves the reaction of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid with 2-amino-4-methoxybenzoic acid in the presence of thionyl chloride and methanol. The resulting product is then purified using column chromatography to obtain methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate in high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. In cancer research, methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate has been found to inhibit the growth of cancer cells by targeting the transcription factor PGC-1α. This transcription factor is known to play a critical role in the metabolic reprogramming of cancer cells, and inhibition of PGC-1α has been shown to reduce tumor growth in preclinical models.
In diabetes and obesity research, methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate has been found to improve glucose homeostasis and reduce body weight in animal models. The mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and glucose uptake.
Eigenschaften
IUPAC Name |
methyl 2-[[4-[(4-chlorophenyl)methoxy]-3-methoxybenzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO5/c1-28-21-13-16(9-12-20(21)30-14-15-7-10-17(24)11-8-15)22(26)25-19-6-4-3-5-18(19)23(27)29-2/h3-13H,14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADXPSDDTZWSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5177083.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)

![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5177111.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline](/img/structure/B5177122.png)
![3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)
![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5177143.png)

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5177158.png)
![7,7-dimethyl-10-(5-nitro-2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5177174.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-pyrazinecarboxamide trifluoroacetate](/img/structure/B5177187.png)
![1-{3-[1-(1-adamantyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5177200.png)